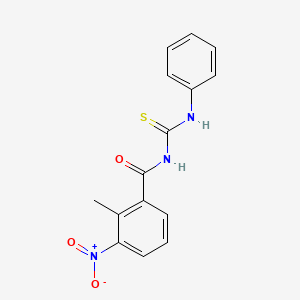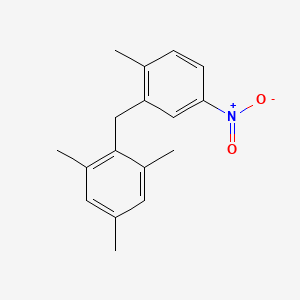![molecular formula C17H26N2O3S B5754355 N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)
N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide, commonly known as compound 25, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of compound 25 involves the inhibition of sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels. By inhibiting these channels, compound 25 reduces insulin secretion, which can improve insulin sensitivity in diabetic animal models. In addition, the inhibition of TRPM4 channels has been shown to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. The induction of apoptosis in cancer cells by compound 25 is thought to be due to the inhibition of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
Compound 25 has been shown to have various biochemical and physiological effects. In diabetic animal models, it has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease plasma triglyceride levels. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound 25 has been shown to induce apoptosis in cancer cells, leading to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound 25 in lab experiments is its high purity and yield. Furthermore, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of compound 25. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anticancer properties. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of more potent derivatives of compound 25 may lead to improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of compound 25 has been achieved through various methods, including the reaction of N-cyclooctyl-4-hydroxybenzamide with dimethyl sulfamoyl chloride, followed by the reaction with sodium hydride. Another method involves the reaction of N-cyclooctyl-4-aminobenzamide with dimethyl sulfamoyl chloride. Both methods result in the formation of compound 25 with high yield and purity.
Applications De Recherche Scientifique
Compound 25 has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. In diabetic animal models, compound 25 has been found to reduce blood glucose levels and improve insulin sensitivity. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound 25 has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-cyclooctyl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-19(2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNGMATGIQNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6897908 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)


![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)

![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)